REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[C:4]1(/[CH:10]=[CH:11]/[C:12](=O)[CH3:13])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CO>[CH3:13][C:12]1[CH2:11][CH:10]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:3][N:2]=1 |f:0.1|
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)/C=C/C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
under stirring within a range of from 5° C. to 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually dropwise added
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred at room temperature for 30 hours
|
Duration
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30 h
|
Type
|
DISTILLATION
|
Details
|
methanol was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NNC(C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |